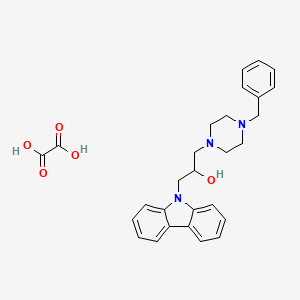

1-(4-benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol oxalate is a derivative of 1-aryl-3-(4-arylpiperazin-1-yl)propane, which has been studied for its potential as an antidepressant due to its dual action at 5-HT1A serotonin receptors and serotonin transporter . This class of compounds is designed to enhance serotoninergic neurotransmission rapidly and effectively, which could lead to more efficacious treatment of depression.

Synthesis Analysis

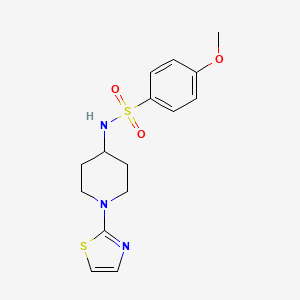

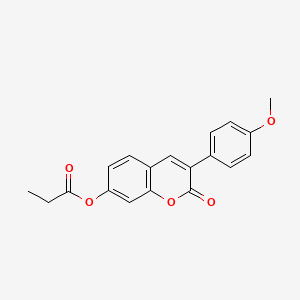

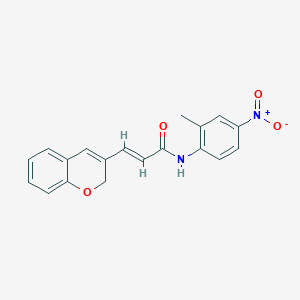

The synthesis of related compounds involves the coupling of structural moieties known for serotonin reuptake inhibition, such as gamma-phenoxypropylamines, with arylpiperazines, which are typical ligands for 5-HT1A receptors . The synthesis process includes steps like reductive amination, as seen in the creation of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives . These methods are likely similar to those that would be used to synthesize the compound .

Molecular Structure Analysis

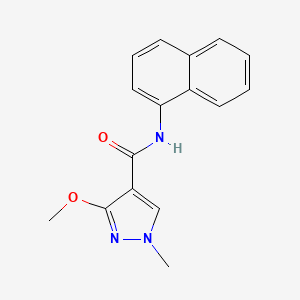

The molecular structure and stability of related compounds have been investigated using computational methods such as Hartree-Fock and Density Functional Theory (DFT) . These studies help in understanding the conformational preferences and electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which indicate intramolecular charge transfer .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their molecular structure analysis. The presence of functional groups like the arylpiperazine moiety suggests potential interactions with biological targets, such as serotonin receptors. The docking studies performed on similar compounds provide insights into the electrostatic interactions that underpin their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their affinity for 5-HT1A receptors and serotonin transporter, are crucial for their antidepressant-like activity . The binding affinity is determined through binding studies, and the functional characterization includes assays like the forced swimming test and the learned helplessness test in animals . The antimicrobial activity of related compounds has also been evaluated, showing significant antibacterial and antifungal effects .

Scientific Research Applications

Structural Analysis and Binding Mechanism

A study detailed the structural analysis of a compound similar to 1-(4-benzylpiperazin-1-yl)-3-(9H-carbazol-9-yl)propan-2-ol oxalate, focusing on its binding mechanism with α1A-adrenoceptor. Using time-dependent density functional theory (TDDFT) calculations and molecular docking, the research provides insights into the compound's bioactivity against α1A-adrenoceptor, offering a foundation for drug design of highly selective antagonists with chirality (W. Xu et al., 2016).

Novel Derivatives Synthesis

Another study reports the synthesis of novel derivatives of a structure closely related to the compound of interest, showcasing the potential for creating compounds with significant bioactivity. This research emphasizes the synthesis process and the characterization of these novel compounds, contributing to the broader understanding of designing molecules for specific therapeutic applications (V. Guguloth, 2021).

PPARγ Agonist Optimization

Research into N-(2-Benzoylphenyl)-L-tyrosine PPARγ agonists includes the optimization of the phenyl alkyl ether moiety, relevant to the structural family of this compound. This study contributes to understanding how specific structural modifications can influence the efficacy and selectivity of PPARγ agonists, indicating the potential therapeutic applications of such compounds (J. Collins et al., 1998).

Catalytic Synthesis

A method utilizing silica-bonded N-propylpiperazine sodium n-propionate as a recyclable catalyst for the synthesis of 4H-pyran derivatives highlights an efficient approach to creating chemical structures with similarities to the compound . This research illustrates the versatility and reusability of certain catalysts in synthesizing complex organic molecules, potentially including derivatives of this compound (K. Niknam et al., 2013).

Antimicrobial and Anti-Proliferative Activities

The synthesis and evaluation of novel derivatives showing antimicrobial and anti-proliferative activities provide a direct application of compounds structurally related to this compound. This study demonstrates the potential of such compounds in treating various microbial infections and cancer, underscoring the importance of chemical synthesis in drug discovery and development (Aamal A. Al-Mutairi et al., 2019).

properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-3-carbazol-9-ylpropan-2-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O.C2H2O4/c30-22(19-28-16-14-27(15-17-28)18-21-8-2-1-3-9-21)20-29-25-12-6-4-10-23(25)24-11-5-7-13-26(24)29;3-1(4)2(5)6/h1-13,22,30H,14-20H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHMCFRNQUSLFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2528778.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2528781.png)

![(4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2528783.png)

![4-butoxy-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2528787.png)

![[(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride](/img/structure/B2528790.png)

![2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2528795.png)

![Methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2528796.png)